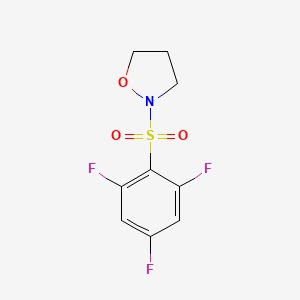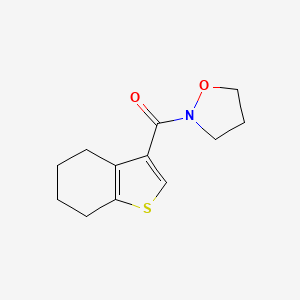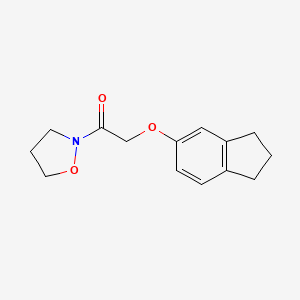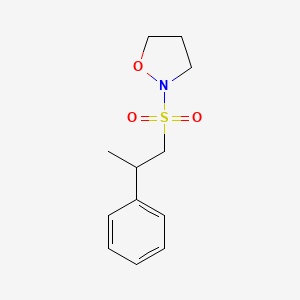
2-(2-Phenylpropylsulfonyl)-1,2-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylpropylsulfonyl)-1,2-oxazolidine is a heterocyclic compound that features an oxazolidine ring substituted with a phenylpropylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylpropylsulfonyl)-1,2-oxazolidine typically involves the reaction of an appropriate oxazolidine precursor with a phenylpropylsulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of automated systems for reagent addition and product separation further streamlines the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylpropylsulfonyl)-1,2-oxazolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxazolidine ring can be reduced to form corresponding amines.
Substitution: The phenylpropylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted oxazolidines depending on the nucleophile used.
Scientific Research Applications
2-(2-Phenylpropylsulfonyl)-1,2-oxazolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(2-Phenylpropylsulfonyl)-1,2-oxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The oxazolidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Share a similar nitrogen-containing ring structure but differ in their functional groups and biological activities.
Oxazolidinone derivatives: Similar ring structure but with different substituents, leading to varied chemical and biological properties.
Uniqueness
2-(2-Phenylpropylsulfonyl)-1,2-oxazolidine is unique due to its specific combination of a phenylpropylsulfonyl group and an oxazolidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-phenylpropylsulfonyl)-1,2-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-11(12-6-3-2-4-7-12)10-17(14,15)13-8-5-9-16-13/h2-4,6-7,11H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBJCYQSQZLXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N1CCCO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
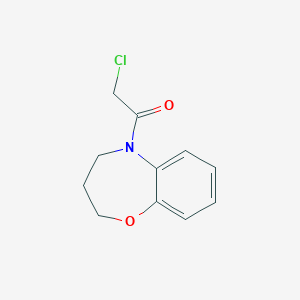
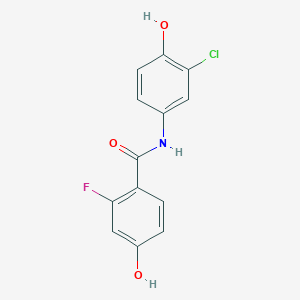
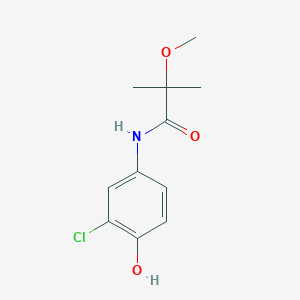
![3-[3-[(2-Fluorophenyl)methylamino]phenyl]propan-1-ol](/img/structure/B6630887.png)
![2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B6630894.png)
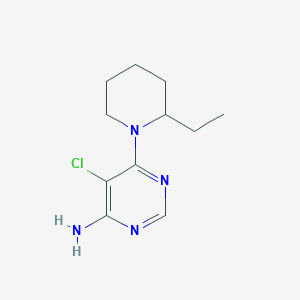
![2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide](/img/structure/B6630908.png)
![3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid](/img/structure/B6630921.png)
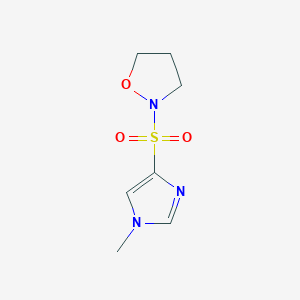
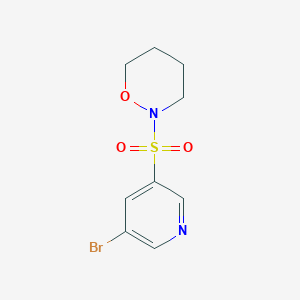
![[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone](/img/structure/B6630954.png)
